2-(2-chlorobenzylidene)-3,4-dihydronaphthalen-1(2H)-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorobenzylidene)-3,4-dihydronaphthalen-1(2H)-one typically involves the condensation reaction between 2-chlorobenzaldehyde and 3,4-dihydronaphthalen-1(2H)-one. This reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, in an organic solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorobenzylidene)-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The chlorine atom in the benzylidene group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-(2-chlorobenzylidene)-3,4-dihydronaphthalen-1(2H)-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. For example, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
- 2-cyano-N′-(2-chlorobenzylidene)acetohydrazide
- 2-cyano-N′-(4-dimethylaminobenzylidene)acetohydrazide
Uniqueness
2-(2-chlorobenzylidene)-3,4-dihydronaphthalen-1(2H)-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .
Properties
CAS No. |
66045-83-8 |
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Molecular Formula |
C17H13ClO |
Molecular Weight |
268.7 g/mol |
IUPAC Name |
(2E)-2-[(2-chlorophenyl)methylidene]-3,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C17H13ClO/c18-16-8-4-2-6-13(16)11-14-10-9-12-5-1-3-7-15(12)17(14)19/h1-8,11H,9-10H2/b14-11+ |
InChI Key |
KAJPIDMXCPXRTG-SDNWHVSQSA-N |
Isomeric SMILES |
C1C/C(=C\C2=CC=CC=C2Cl)/C(=O)C3=CC=CC=C31 |
Canonical SMILES |
C1CC(=CC2=CC=CC=C2Cl)C(=O)C3=CC=CC=C31 |
Origin of Product |
United States |
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